4-Fluoro-8-(trifluoromethyl)quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. rsc.orgacs.org Its structural rigidity, aromatic nature, and the presence of a nitrogen heteroatom provide a unique platform for diverse chemical modifications. acs.org This versatility has led to the discovery of a wide array of quinoline derivatives with significant pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. vulcanchem.comnih.gov
The synthetic accessibility of the quinoline core allows for the generation of large libraries of structurally diverse analogues, facilitating the exploration of structure-activity relationships (SAR). acs.org The ability to functionalize the quinoline ring at various positions enables the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for biological targets. acs.org Consequently, the quinoline nucleus is a recurring motif in numerous approved drugs and compounds currently under clinical investigation, solidifying its status as a critical pharmacophore in modern drug discovery. beilstein-journals.orgchemicalbook.com
Strategic Role of Fluorination and Trifluoromethylation in Molecular Design and Reactivity
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in drug design to enhance a compound's pharmacological profile. researchgate.net Fluorine, being the most electronegative element, can profoundly alter the electronic properties, pKa, and conformational preferences of a molecule. ingentaconnect.com Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, while its high bond energy with carbon contributes to increased metabolic stability. nih.gov
The trifluoromethyl group, in particular, offers a unique combination of properties. It is highly lipophilic, which can improve membrane permeability and bioavailability. nih.gov Its strong electron-withdrawing nature can significantly impact the reactivity of aromatic rings and the acidity or basicity of nearby functional groups. nih.gov Furthermore, the CF3 group can participate in specific interactions with biological targets and is known to enhance the metabolic stability of drug candidates. google.com The substitution of a methyl group with a trifluoromethyl group can lead to substantial changes in biological activity, although the outcome is not always predictable. sigmaaldrich.com
Research Trajectories for 4-Fluoro-8-(trifluoromethyl)quinoline (B6158805) and Related Structures
Direct and extensive research findings specifically on this compound are limited in publicly available scientific literature. However, based on the established chemistry of related compounds, several promising research trajectories can be delineated.
Synthesis: The synthesis of this compound would likely draw upon established methods for the preparation of substituted quinolines. One potential route could involve the cyclization of a suitably substituted aniline (B41778), such as 2-(trifluoromethyl)aniline, with a three-carbon synthon, followed by fluorination at the 4-position. Alternatively, a precursor such as 8-(trifluoromethyl)quinolin-4-ol (B1219512) could be synthesized and subsequently converted to the target compound via a nucleophilic fluorinating agent. ingentaconnect.com The synthesis of the closely related 4-chloro-8-(trifluoromethyl)quinoline (B154864) has been reported through various multi-step sequences, often starting from o-trifluoromethylaniline. sigmaaldrich.com These methodologies could be adapted for the synthesis of the fluoro analogue.
Reactivity and Derivatization: The 4-fluoro substituent in this compound is expected to be a reactive site for nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide variety of functional groups at this position, including amines, alcohols, and thiols, to generate a library of novel derivatives. The reactivity of the 4-chloro analogue in such substitutions is well-documented, serving as a precedent for the potential of the 4-fluoro compound as a versatile synthetic intermediate.
Potential Applications: Given the biological activities observed in a vast number of fluorinated quinoline derivatives, this compound and its derivatives represent promising candidates for screening in various therapeutic areas. The combination of the quinoline scaffold with both a fluorine atom and a trifluoromethyl group suggests that these compounds could exhibit interesting properties as potential anticancer, antimicrobial, or anti-inflammatory agents. vulcanchem.comnih.gov Furthermore, the unique photophysical properties often associated with fluorinated aromatic systems suggest that these compounds could also be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net
Future research would likely focus on the development of efficient synthetic routes to this compound, followed by a systematic exploration of its reactivity and the synthesis of a diverse set of derivatives. Subsequent biological evaluation and investigation of its material properties would be crucial to uncovering the full potential of this intriguing fluorinated quinoline.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLSZRYSQTUIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro 8 Trifluoromethyl Quinoline and Analogues
Classical Annulation Strategies for Quinoline (B57606) Core Construction
The formation of the quinoline ring system has been extensively studied for over a century, leading to the development of several named reactions that remain fundamental in heterocyclic chemistry. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.
Friedländer Reaction Approaches and Adaptations
The Friedländer synthesis is a widely employed method for constructing quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). nih.govuop.edu.pk For the synthesis of 4-fluoro-8-(trifluoromethyl)quinoline (B6158805), a potential pathway would involve the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde (B2868935) with a two-carbon component that provides the C2 and C3 atoms of the quinoline ring.
A significant challenge in this approach is the availability and stability of the 2-amino-3-(trifluoromethyl)benzaldehyde starting material. However, adaptations of the Friedländer synthesis, such as using proline potassium salt as a catalyst, have been shown to be effective for the synthesis of 4-trifluoromethyl-substituted quinolines from substituted 2-trifluoroacetyl anilines and various carbonyl compounds under mild conditions. researchgate.net While a specific example for the 4-fluoro analogue is not detailed, this catalytic approach could likely be adapted. Innovations like the use of ionic liquids or solid acid catalysts have also been shown to improve the efficiency and environmental footprint of the Friedländer reaction. nih.gov
A proposed pathway for the synthesis of 4-trifluoromethyl quinolines via a Friedländer annulation is depicted below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Trifluoroacetyl anilines | Carbonyl compounds | Proline potassium salt | 4-Trifluoromethyl-substituted quinolines |
This table illustrates a general proline-catalyzed Friedländer approach to 4-trifluoromethyl quinolines.
Skraup and Doebner-von Miller Reaction Modifications
The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkwikipedia.orgnumberanalytics.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgiipseries.orgslideshare.net These reactions are known for their often harsh conditions, which can be a limitation, especially with sensitive substrates.
For the synthesis of this compound, 2-fluoro-6-(trifluoromethyl)aniline (B137313) would be the required starting material. The reaction would proceed through the in-situ formation of acrolein from glycerol in the Skraup synthesis, or by direct reaction with an α,β-unsaturated carbonyl in the Doebner-von Miller modification. The reaction is catalyzed by strong acids like sulfuric or polyphosphoric acid. numberanalytics.comiipseries.org
A key consideration is the regioselectivity of the cyclization. In the case of 2-substituted anilines, the cyclization can lead to a mixture of products. For 2-fluoro-6-(trifluoromethyl)aniline, the directing effects of both the fluorine and trifluoromethyl groups would influence the outcome.
| Aniline Derivative | Carbonyl Source | Conditions | Product |
| Aniline | Glycerol | H₂SO₄, Oxidizing Agent | Quinoline |
| Aniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinoline |
This table outlines the general reactants for the Skraup and Doebner-von Miller reactions.
Pfitzinger and Conrad-Limpach Reaction Implementations
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.comresearchgate.net To synthesize a precursor to this compound, one would require 7-(trifluoromethyl)isatin. The subsequent conversion of the carboxylic acid at the 4-position to a fluorine atom would be a necessary downstream transformation. The Pfitzinger reaction is valued for its ability to introduce functionality at the 4-position. jocpr.com
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331). wikipedia.orgnih.gov Using 2-fluoro-6-(trifluoromethyl)aniline and a suitable β-ketoester, such as ethyl acetoacetate, would yield 4-hydroxy-8-(trifluoromethyl)quinoline with a fluorine atom at the corresponding position. The resulting 4-hydroxyquinoline can then be converted to the 4-chloro derivative, for instance with phosphorus oxychloride, which can subsequently be transformed into the target 4-fluoro compound. A synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) has been reported using 2-trifluoromethylaniline and ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid at 150°C, yielding the product in 91% yield, demonstrating the feasibility of this approach with trifluoromethylated anilines. chemicalbook.com
| Reaction | Aniline Derivative | Carbonyl/Isatin Reactant | Product Type |
| Pfitzinger | - | 7-(Trifluoromethyl)isatin + Carbonyl Compound | Quinoline-4-carboxylic acid |
| Conrad-Limpach | 2-Fluoro-6-(trifluoromethyl)aniline | β-Ketoester | 4-Hydroxyquinoline |
This table summarizes the starting material requirements for the Pfitzinger and Conrad-Limpach syntheses for precursors to the target molecule.
Modern Catalytic Approaches for Fluorinated Quinoline Synthesis
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Cyclizations and Functionalizations
Copper catalysis has emerged as a powerful tool in the synthesis of fluorinated heterocycles due to the relatively low cost and versatile reactivity of copper complexes. nih.gov Copper-catalyzed methods can be applied to both the construction of the quinoline ring and the introduction of fluorine or trifluoromethyl groups. For instance, copper-catalyzed C-H functionalization reactions can be used to directly introduce substituents onto a pre-formed quinoline ring. rsc.org
A notable example of a copper-catalyzed approach to a related structure is the one-pot synthesis of 3-fluoro-4-(trifluoromethyl)quinolines. nih.govacs.org This method utilizes pentafluoropropen-2-ol (PFP), which is generated from hexafluoroacetone. The reaction proceeds through a tandem sequence of Mannich addition with aldimines, followed by a Friedel-Crafts cyclization and aromatization to afford the 3-fluoro-4-(trifluoromethyl)quinoline products. nih.govacs.org This demonstrates a modern, efficient route to highly fluorinated quinolines.
| Starting Materials | Key Intermediate | Reaction Type | Product |
| Hexafluoroacetone, Mg/TMSCl, Aldimines | Pentafluoropropen-2-ol (PFP) | Mannich addition, Friedel-Crafts cyclization, Aromatization | 3-Fluoro-4-(trifluoromethyl)quinolines |
This table details the one-pot synthesis of 3-fluoro-4-(trifluoromethyl)quinolines.
Furthermore, copper-catalyzed trifluoromethylation reactions are well-established for introducing the CF₃ group onto aromatic and heteroaromatic rings. nih.govnih.gov These reactions often employ electrophilic trifluoromethylating reagents in the presence of a copper catalyst. While a direct copper-catalyzed synthesis of this compound from a simpler precursor has not been explicitly detailed, the extensive research in copper-catalyzed C-F and C-CF₃ bond formation suggests that such routes are highly plausible and represent a promising area for future development.
Palladium-Catalyzed Cross-Coupling and Annulation Reactions
Palladium catalysts are instrumental in the synthesis of trifluoromethyl-substituted quinolines. A notable method involves a domino Sonogashira–alkyne carbocyclization process. This approach utilizes β-trifluoromethyl β-enaminoketones and arynes to produce 3,4-disubstituted 2-trifluoromethylquinolines in moderate to excellent yields under mild conditions. rsc.orgnih.gov The reaction is initiated by the palladium-catalyzed Sonogashira coupling, followed by an intramolecular carbocyclization to form the quinoline ring. rsc.orgnih.gov This methodology is not only rapid but also demonstrates high-yielding potential for these fluorinated compounds. rsc.orgnih.gov
Furthermore, palladium-catalyzed three-component annulation reactions involving multiple C-H activations have been developed for constructing complex cyclic systems. rsc.org While not directly applied to this compound in the reviewed literature, these strategies, which form multiple C-C bonds through sequential C-H activation, represent a powerful tool for the synthesis of highly substituted heterocyclic scaffolds. rsc.org The direct C-H fluorination of quinoline derivatives, such as 8-methylquinoline, using palladium catalysis with a nucleophilic fluoride (B91410) source like AgF has also been reported, highlighting the utility of palladium in direct functionalization. nih.gov
A three-component carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones using a palladium catalyst has also been developed, showcasing the versatility of palladium in constructing related trifluoromethylated heterocyclic systems. rsc.org This reaction proceeds with high efficiency and a broad substrate scope. rsc.org
Table 1: Palladium-Catalyzed Synthesis of Trifluoromethylated Quinolines
| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| β-Trifluoromethyl β-enaminoketones, Arynes | Pd(PPh₃)₂Cl₂, DBU | 3,4-disubstituted 2-trifluoromethylquinolines | Moderate to Excellent | rsc.orgnih.govrsc.org |
| Aryl Iodides, Maleimide, TsOMe | Palladium Catalyst | Succinimide-fused tricyclic scaffolds | Not specified | rsc.org |
| 8-Methylquinoline derivatives | Palladium Catalyst, AgF | Fluorinated 8-methylquinolines | Not specified | nih.gov |
| Trifluoroacetimidoyl chlorides, Amines, CO source | Palladium Catalyst | 2-(Trifluoromethyl)quinazolin-4(3H)-ones | Up to 99% | rsc.org |
Nickel-Catalyzed C-S Bond Insertion and Desulfidation Strategies for Trifluoromethylquinolines
Nickel catalysis offers a cost-effective alternative to palladium for certain transformations. In the context of quinoline synthesis, nickel-catalyzed C-S cross-coupling reactions have been explored for creating thioether intermediates. rsc.org While direct application to trifluoromethylquinolines is not extensively detailed in the provided context, the general methodology involves the coupling of aryl electrophiles with thiols. rsc.org These strategies are particularly useful for sterically hindered substrates. rsc.org
The broader field of nickel-catalyzed C-S bond formation has seen significant progress, with applications in creating diverse sulfur-containing molecules. researchgate.net These methods often involve the coupling of aryl halides or triflates with various sulfur sources. nih.gov The subsequent desulfidation step, which would be necessary to complete the synthesis of the quinoline core without the sulfur atom, is a common transformation in organic synthesis, though not detailed specifically in conjunction with these nickel-catalyzed C-S coupling reactions for quinoline synthesis in the search results.
Table 2: Nickel-Catalyzed C-S Cross-Coupling Reactions
| Substrates | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|
| Sterically hindered aryl triflates, Alkyl thiols | Ni(cod)₂/DPEphos or dppbz | Aryl alkyl sulfides | Handles sterically demanding substrates | rsc.org |
| Aryl halides/triflates, Triethylphosphite | Nickel Catalyst, KBr | Arylphosphonates | Arbuzov-type reaction of aryl triflates | nih.gov |
| Aryl ethers | Nickel Catalyst | C-C coupled products | Activation of less reactive Csp²–O bonds | rsc.org |
Zinc-Catalyzed Annulation Reactions and Related Protocols
Zinc-based catalysts have emerged as effective tools for the synthesis of quinoline derivatives. Zinc(II) triflate, for instance, has been used to catalyze the multicomponent coupling of alkynes, amines, and aldehydes to form 2,3-disubstituted quinolines. nih.gov A significant advantage of this method is that it can proceed without the need for additional ligands or co-catalysts and can be performed under solvent-free and inert conditions. nih.gov
Another notable zinc-mediated protocol involves the coupling reaction of sulfonylated quinolines in water, demonstrating a green chemistry approach. nih.gov These zinc-catalyzed methods provide a straightforward and efficient pathway to functionalized quinolines.
Table 3: Zinc-Catalyzed Synthesis of Quinolines
| Starting Materials | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Alkyne, Amine, Aldehyde | Zinc(II) triflate | 2,3-Disubstituted quinoline | Ligand/co-catalyst-free, solvent-free | nih.gov |
| Not specified | Zinc powder, Water | Sulfonylated quinoline | Green solvent | nih.gov |
Rhodium- and Ruthenium-Catalyzed ortho-C–H Bond Activation
Rhodium and ruthenium catalysts are particularly effective in directing the synthesis of quinolines through ortho-C–H bond activation of arylamine precursors. rsc.orgresearchgate.net Rhodium-catalyzed annulation of anilines with alkynic esters yields quinoline carboxylates with high regioselectivity. rsc.orgresearchgate.net This reaction is proposed to proceed through the formation of a rhodacycle intermediate. rsc.orgresearchgate.net
Ruthenium(II) catalysts have been shown to be active in the C-H activation and functionalization of various aromatic compounds. acs.orgutexas.edu Specifically for quinolines, Ru(II) catalysts can direct the arylation at the C8 position of quinoline N-oxides using arylboronic acids. researchgate.net A key feature of this method is the dual role of the ruthenium catalyst, which facilitates both the C-H activation and the subsequent in situ deoxygenation of the quinoline N-oxide. researchgate.net
The strategic use of substituents on the quinoline ring can direct the C-H activation to specific positions. For instance, rhodium-hydride complexes have been shown to selectively activate C-H bonds at the C2 or C4 positions of substituted quinolines. nih.govacs.org
Table 4: Rhodium- and Ruthenium-Catalyzed Quinolines Synthesis
| Starting Materials | Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Anilines, Alkynic esters | Rhodium catalyst | Quinoline carboxylates | High regioselectivity via rhodacycle intermediate | rsc.orgresearchgate.net |
| Quinoline N-oxide, Arylboronic acids | Ru(II) catalyst | 8-Arylquinolines | Dual catalytic role (C-H activation and deoxygenation) | researchgate.net |
| Substituted quinolines | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | Specifically activated quinolines | Selective C-H activation at C2 or C4 | nih.govacs.org |
Metal-Free and Organocatalytic Protocols
In a move towards more sustainable synthetic practices, metal-free and organocatalytic methods for quinoline synthesis have gained prominence.
Superacid-Mediated Syntheses of Polysubstituted Quinolines
Superacids, such as triflic acid, provide a powerful medium for the synthesis of quinolines from vinylogous imines, which are prepared from anilines and cinnamaldehydes. nih.govresearchgate.net The proposed mechanism involves the formation of a dicationic superelectrophilic intermediate that undergoes cyclization. nih.govresearchgate.net The aromatization of the quinoline ring is thought to occur through a superacid-promoted elimination of benzene (B151609). nih.govresearchgate.net This method offers a convenient route to functionalized quinolines from readily available starting materials. nih.gov While other strong acids like trifluoroacetic acid and methanesulfonic acid were found to be ineffective, triflic acid provides the quinoline product in high yield. nih.gov
Solid Acid Catalyst Applications (e.g., Nafion NR50, Proline Potassium Salt)
Solid acid catalysts offer significant environmental and practical advantages, including reusability and operational simplicity. Nafion NR50, a perfluorosulfonic acid resin, has been successfully employed as a recyclable solid acid catalyst for the Friedländer synthesis of polysubstituted quinolines. organic-chemistry.orgthieme-connect.comresearchgate.net This method, often enhanced by microwave irradiation, allows for the efficient reaction of 2-aminobenzophenones with carbonyl compounds to give quinolines in good to excellent yields. organic-chemistry.orgthieme-connect.comresearchgate.net The protocol exhibits high functional group tolerance and is considered environmentally benign. organic-chemistry.orgresearchgate.net
L-proline, an amino acid, has been identified as an efficient organocatalyst for the synthesis of quinoline derivatives in aqueous media. researchgate.net It catalyzes the three-component condensation of aldehydes, an aromatic amine (like naphthalen-1-amine), and a C-H acid (like 1,3-indandione) to form benzo[h]-indeno[1,2-b]-quinoline derivatives. researchgate.net L-proline has also been used in aza-Wittig cascade reactions to produce 2- and 3-substituted quinolines in very good yields. mdpi.com
Table 5: Metal-Free and Organocatalytic Synthesis of Quinolines
| Starting Materials | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Vinylogous imines (from anilines and cinnamaldehydes) | Triflic acid (superacid) | Functionalized quinolines | High yield, use of readily available precursors | nih.govresearchgate.net |
| 2-Aminobenzophenones, Carbonyl compounds | Nafion NR50, Microwave irradiation | Polysubstituted quinolines | Reusable catalyst, environmentally friendly | organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.net |
| Aldehydes, Naphthalen-1-amine, 1,3-Indandione | L-proline, Aqueous media | Benzo[h]-indeno[1,2-b]-quinoline derivatives | Use of an organocatalyst in water | researchgate.net |
| Ketones, β-Nitroolefins, Triphenylphosphine | L-proline | 2- and 3-substituted quinolines | Aza-Wittig cascade, very good yields | mdpi.com |
Direct Oxidative Annulation and Cyclization Strategies
Direct oxidative annulation and cyclization represent a powerful and atom-economical approach for the synthesis of quinoline frameworks. These methods often proceed through the formation of key C-C and C-N bonds in a single, fluid sequence, bypassing the need for pre-functionalized starting materials.
Recent strategies have employed Brønsted acid-promoted, metal-free annulation of α-diazo sulfonium (B1226848) salts with binucleophilic α-vinylanilines. acs.org This transformation is proposed to proceed through a dicationic intermediate, which possesses two electrophilic centers. acs.org The reaction cascade involves a protonation-induced polarity inversion at the diazo carbon, which is then attacked by the amino group of the vinylaniline. Subsequent intramolecular cyclization and aromatization yield the quinoline core. This method provides a modular and metal-free route to a variety of substituted quinolines. acs.org For the synthesis of an 8-(trifluoromethyl)quinoline (B1315200) derivative, this would involve starting with an aniline bearing a trifluoromethyl group at the ortho position.
Another innovative approach involves the cascade reactions of N-aryl amidines with two molecules of a trifluoromethyl-ynone. researchgate.net This process is characterized by a remarkable series of bond cleavages (C−H, N−H, C−N, and C−C) and formations, ultimately leading to highly functionalized quinolines. researchgate.net The strategic use of CF3-ynones introduces the trifluoromethyl group directly into the final heterocyclic structure.
Transition-metal catalysis, particularly with rhodium(III), has enabled the synthesis of quinolines through C(sp2)-H alkenylation followed by annulation. researchgate.net These reactions can involve cascade C-H/N-H/C-O bond cleavage and C-C/C-N bond formation, demonstrating high efficiency and selectivity. researchgate.net
Stereoselective and Regioselective Synthesis
The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in modern synthetic chemistry, particularly for the development of bioactive molecules.
Regioselectivity in quinoline synthesis is often achieved through C-H activation strategies. nih.gov Transition metal catalysis is a cornerstone of this approach, allowing for the direct functionalization of specific C-H bonds on the quinoline scaffold. nih.gov For instance, directing groups can guide a metal catalyst to a specific position, enabling the introduction of various substituents. The regioselective synthesis of this compound would necessitate methods that can selectively introduce the fluorine atom at the C4 position and the trifluoromethyl group at the C8 position, often by starting with a pre-functionalized aniline or through post-synthesis modification. For example, using an aniline with a trifluoromethyl group already in place at the desired position can control the regiochemistry of the cyclization reaction.
Stereoselective synthesis becomes critical when chiral centers are present. While the parent this compound is achiral, derivatives with stereocenters on substituents require stereocontrolled methods. For example, the synthesis of carbocyclic nucleoside analogs has utilized stereoselective fluorination to control the orientation of a fluoro-methyl group. researchgate.net In a broader context, the enantioselective formation of S(VI)−F bonds has been achieved using inorganic sodium bifluoride in a dynamic kinetic asymmetric fluorination process, highlighting the potential for creating chiral fluorine-containing molecules. acs.org This level of control is achieved through the use of chiral catalysts or auxiliaries that can differentiate between enantiotopic faces or groups in the substrate.
Trifluoromethylation and Fluorination Reagents and Techniques
The introduction of fluorine and trifluoromethyl groups is a key strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. A variety of specialized reagents and techniques have been developed for this purpose.
Utilization of Trifluoromethyl Building Blocks
Employing starting materials that already contain the trifluoromethyl group is a highly effective strategy for synthesizing CF3-substituted quinolines. This approach ensures the trifluoromethyl group is precisely positioned in the final molecule.
Trifluoromethyl Ynones are versatile building blocks in this context. They can react with various partners to construct the quinoline core. For instance, the reaction of 1-arylpyrazolidinones with trifluoromethyl ynones can lead to CF3-tethered indazole derivatives through a cascade of bond cleavages and formations. researchgate.net
Trifluoromethyliminium Salts have proven particularly useful for the synthesis of 4-CF3-quinolines. A one-pot, two-step Michael addition/intramolecular cyclization sequence between 1-trifluoromethyl-prop-2-yne 1-iminium triflates and anilines provides a convenient route to a wide range of 4-CF3-quinolines. researchgate.net This method allows for the introduction of various substituents on the quinoline ring by using appropriately substituted anilines. researchgate.net For the target molecule, an aniline with a fluorine atom would be used.
| Building Block | Reagent Partner | Key Transformation | Resulting Product |
| Trifluoromethyl Ynone | N-Aryl Amidines | Cascade reaction (C-H/N-H/C-N/C-C cleavage) | Functionalized quinolines researchgate.net |
| 1-Trifluoromethyl-prop-2-yne 1-iminium triflate | Anilines | Michael addition / Intramolecular cyclization | 4-CF3-Quinolines researchgate.net |
| Trifluoroacetonitrile (in situ generated) | N-Amino Quinolinium Salts | (3+2)-Cycloaddition | 2-(Trifluoromethyl)- ijpsjournal.comnih.govnumberanalytics.comtriazolo[1,5-a]quinoline derivatives researchgate.net |
C-F Bond Insertion Methodologies
A more recent and innovative approach involves the formal insertion of a carbon fragment into a C-F bond. nih.gov These reactions are atom-economical and can provide novel pathways to fluorinated molecules. One such method describes the synthesis of fluorinated quinolines through a C-F bond insertion into indoles using dibromofluoromethane (B117605) (CHBr2F). researchgate.net This strategy involves an indole-to-quinoline transmutation, where a bromofluorocarbene, generated in situ, is the key intermediate. researchgate.net This represents a powerful skeletal editing tool for accessing complex fluorinated heterocycles. researchgate.net
Advanced Electrophilic Trifluoromethylating Reagents
Direct trifluoromethylation of a pre-formed quinoline ring is another important strategy. This is often accomplished using electrophilic trifluoromethylating reagents, which act as a source of a "CF3+" species. nih.gov
These reagents can react with nucleophiles or participate in electron-transfer processes to generate CF3• radicals. nih.gov Well-known examples include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents). researchgate.netalfa-chemistry.com These reagents have become commercially available and are valued for their broad applicability. researchgate.net The choice of reagent and reaction conditions, often requiring metal catalysts, is crucial for achieving high yields and selectivity in the trifluoromethylation of specific positions on the quinoline ring. nih.gov
| Reagent Class | Example Reagent | Description |
| Hypervalent Iodine | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) | Widely used, commercially available electrophilic CF3 source. nih.govresearchgate.net |
| Sulfonium Salts | Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) | Thermally stable electrophilic CF3 source. nih.govresearchgate.net |
| Sulfoximine Salts | Shibata's Reagents | Another class of electrophilic trifluoromethylating agents. nih.gov |
| Diarylsulfonium Salts | Yagupolskii's Reagents | Electrophilic CF3 source. nih.gov |
Green Chemistry Principles in Quinoline Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. ijpsjournal.com In quinoline synthesis, this has led to the development of more sustainable methods compared to classical named reactions like the Skraup or Friedländer synthesis, which often require harsh conditions and produce significant waste. nih.gov
Key green chemistry strategies applied to quinoline synthesis include:
Use of Greener Catalysts: Formic acid has been explored as a renewable and biodegradable catalyst for direct quinoline synthesis. ijpsjournal.com Nanocatalysts are also gaining attention due to their high efficiency and recyclability, allowing for reactions under milder, often solvent-free, conditions. nih.gov
Energy-Efficient Techniques: Microwave-assisted synthesis (MAS) and ultrasound have been shown to accelerate reaction times, reduce energy consumption, and often improve yields. nih.govresearchgate.net
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and avoids the use of potentially toxic and volatile organic compounds. nih.gov
One-Pot Synthesis: Designing a synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates improves efficiency and reduces waste. nih.govnih.gov
Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product is a core principle. ijpsjournal.com C-H activation and annulation strategies often exhibit high atom economy. researchgate.net
These approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective syntheses of quinoline derivatives. ijpsjournal.comnih.gov
Microwave-Assisted Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages in the synthesis of quinoline derivatives. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. nih.govproquest.comnih.gov This efficiency stems from the direct and rapid heating of the reaction mixture, which can lead to higher conversion rates and minimize the formation of side products. nih.gov
The Friedländer annulation, a classical method for quinoline synthesis, has been successfully adapted to microwave conditions. For instance, the reaction of a 2-aminophenyl ketone with a cyclic or acyclic ketone can be achieved in just 5 minutes using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C, resulting in excellent yields. proquest.com This represents a significant improvement over conventional heating methods, which may require several days and often result in poor yields. proquest.com The combination of multi-component reactions (MCRs) with microwave assistance provides a rapid and cost-effective strategy for generating diverse quinoline-based compounds. acs.org
In the context of synthesizing analogues of this compound, microwave-assisted approaches are particularly advantageous. For example, the synthesis of various 4-hydroxy-2-quinolone analogues has been efficiently carried out under microwave irradiation using β-enaminones as precursors and catalyzed by bismuth chloride (BiCl₃). nih.gov This method is noted for its speed and use of a non-toxic, low-cost catalyst. nih.gov
| Reaction Type | Catalyst/Solvent | Temperature (°C) | Time | Yield | Reference |
| Friedländer Annulation | Acetic Acid (neat) | 160 | 5 min | Excellent | proquest.com |
| Three-Component Reaction | DMF | 125-135 | 8-20 min | 68-86% | acs.org |
| Condensation | BiCl₃ / Ethanol | Not specified | 5-13 min | 51-71% | nih.gov |
| Skraup Synthesis | Sulfuric Acid | <200 | Not specified | Fair to Good | nih.gov |
This table summarizes various microwave-assisted reactions for the synthesis of quinoline derivatives, highlighting the significant reduction in reaction time and often improved yields.
Solvent-Free Conditions and Aqueous Media Approaches
In line with the principles of green chemistry, the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a key focus. rsc.org Solvent-free reactions and the use of water as a benign solvent are particularly attractive for the synthesis of quinoline derivatives. rsc.orgfigshare.com These approaches not only reduce the environmental impact but can also simplify purification processes and, in some cases, enhance reaction rates and selectivity.
The synthesis of polysubstituted quinoline derivatives has been successfully achieved under solvent-free conditions. For example, the Friedlander annulation process can be conducted at 100 °C without a solvent, using a nanocatalyst, to produce quinolines in good to excellent yields (68-98%). nih.gov This demonstrates that high-yielding transformations are possible without the need for volatile and often toxic organic solvents.
Water is an especially appealing solvent due to its low cost, non-flammability, and environmental friendliness. The synthesis of novel quinoline-substituted 1,4-dihydropyridines has been accomplished in aqueous media via a base-catalyzed three-component Hantzsch reaction, affording good to high yields. figshare.comresearchgate.net Similarly, the Doebner-von Miller reaction has been modified to proceed in water, providing a rapid and green route to quinoline derivatives with good to excellent yields. rsc.org The use of microwave irradiation in combination with an aqueous medium has also been reported for the synthesis of quinazoline (B50416) derivatives, highlighting the synergistic benefits of these green chemistry techniques. rsc.org
| Reaction Type | Conditions | Catalyst | Yield | Reference |
| Friedlander Annulation | Solvent-Free, 100 °C | Nanocatalyst | 68-98% | nih.gov |
| Hantzsch Reaction | Aqueous Media | Base-catalyzed | Good to High | figshare.comresearchgate.net |
| Doebner-von Miller Reaction | Aqueous Media | Strong Acid | Good to Excellent | rsc.org |
This table illustrates the successful application of solvent-free and aqueous media approaches for the synthesis of quinoline derivatives, emphasizing the high yields achievable under these environmentally benign conditions.
Nanocatalysis in Quinoline Construction
A variety of nanocatalysts have been employed in quinoline synthesis, including those based on copper, iron, nickel, and titanium. nih.gov For instance, copper-based nanocatalysts, such as copper nanoparticles (Cu NPs), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO), have been investigated as heterogeneous catalysts in a range of chemical reactions for quinoline synthesis. nih.govdu.ac.in Iron-based nanomaterials, like Fe₃O₄@SiO₂/isoniazid/Cu(II), have been developed as recoverable magnetic nanocatalysts for the synthesis of quinoline derivatives. nih.gov
The Friedlander annulation is a common reaction facilitated by nanocatalysts. One study reported the use of a newly developed nanocatalyst to synthesize a diverse range of quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones in good yields (68-96%) with a low catalyst loading. nih.gov Another example involves the use of a nickel nanocatalyst derived from a plant extract for the solvent-free synthesis of polysubstituted quinolines via the Friedlander annulation. nih.gov The Lewis acidic sites on the nickel nanocatalyst are believed to efficiently interact with the carbonyl oxygen of the ketone, facilitating the reaction. nih.gov
| Nanocatalyst | Reaction Type | Key Features | Yield | Reference |
| Fe₃O₄@SiO₂-APTES-TFA | Friedlander Annulation | Recyclable (up to 4 cycles) | 68-96% | nih.gov |
| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Intramolecular Cyclization, C-N coupling, A³-coupling | Porous, interconnected network | Not specified | nih.gov |
| Nickel Nanoparticles (from Aegle Marmelos Correa) | Friedlander Annulation | Solvent-free conditions | Not specified | nih.gov |
| IRMOF-3/PSTA/Cu | One-pot Multicomponent Reaction | High porosity, large surface area | 85-96% | nih.gov |
This table showcases a selection of nanocatalysts used in the synthesis of quinoline derivatives, highlighting their diverse nature, the reactions they catalyze, and the high yields often obtained.
Mechanistic Investigations of Synthetic Pathways and Reactivity
Elucidation of Reaction Mechanisms
The formation of the quinoline (B57606) scaffold and the introduction of its substituents, particularly the trifluoromethyl group, can proceed through various complex mechanisms. These pathways are often initiated by radical species, involve hydrogen atom transfers, or are mediated by transition metal catalysts through distinct intermediates.
Hydrogen Atom Transfer (HAT) is a fundamental step in many organic reactions. In the context of quinoline chemistry, HAT processes can be integral to dearomatization and functionalization reactions. For instance, visible-light-induced triplet-triplet energy transfer can excite a quinoline derivative, enabling it to abstract a hydrogen atom from a suitable donor. nih.gov This process generates a diradical species which can then undergo subsequent cyclization or recombination to form new bonds. nih.gov While not exclusively documented for the direct synthesis of the 4-fluoro-8-(trifluoromethyl)quinoline (B6158805) core, such HAT mechanisms are plausible in side-reactions or subsequent functionalizations. For example, a 1,6-HAT process has been proposed in the photochemical reactions of certain quinoline adducts, confirming that an excited triplet state of a vinylpyridine moiety within a larger structure can abstract a hydrogen atom from an intramolecular C(sp³)–H bond. nih.gov
The introduction of a trifluoromethyl (CF₃) group onto a quinoline ring frequently proceeds via a radical pathway. dntb.gov.ua This approach is often preferred over nucleophilic or electrophilic methods because it allows for the direct C-H trifluoromethylation of the heterocycle without requiring pre-functionalized substrates like organohalides. dntb.gov.ua
The general mechanism involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or Umemoto's reagent, typically initiated by an oxidant or photoredox catalysis. dntb.gov.uarsc.org The highly electrophilic •CF₃ radical then adds to the electron-rich quinoline ring. The resulting trifluoromethylated radical intermediate is subsequently oxidized to a cation, which then loses a proton to restore aromaticity, yielding the trifluoromethylated quinoline. rsc.org The radical nature of these processes has been confirmed through experiments, including the trapping of the •CF₃ radical with radical scavengers like 2-methyl-2-nitropropane (B1294617) (MNP). rsc.org Studies on α-trifluoromethylated quinolines have also shown that upon photo-excitation, they can generate radical species capable of initiating polymerization, further highlighting the accessibility of radical pathways in this class of compounds. nih.gov
In transition metal-catalyzed reactions, the characterization of intermediates is key to understanding the reaction mechanism. While thianickelacycle intermediates are specifically noted in certain nickel-catalyzed C-S bond-forming cross-coupling reactions, their direct involvement in the primary synthesis of the this compound core is not widely reported in the literature.
However, other metallacyclic intermediates are crucial in related quinoline syntheses and functionalizations. For instance, nickel-catalyzed C-H activation reactions often proceed through cyclometalated intermediates. cnr.it In the nickel-catalyzed C-2 amination of quinoline-N-oxides, a proposed mechanism involves the formation of a Ni(II) quinoline-N-oxide complex, which then generates a Ni(III) alkyl amido intermediate that furnishes the product through reductive elimination. researchgate.net In other contexts, nickelacyclobutanes have been proposed as key intermediates in nickel-catalyzed cyclopropanation reactions. researchgate.net These examples underscore the importance of metallacyclic species in nickel catalysis, even if the specific thianickelacycle is not a common intermediate for this particular quinoline synthesis.
The synthesis of the quinoline core itself can be achieved through several classic and modern methods. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a prominent route. For trifluoromethylated quinolines, a proposed pathway involves the proline-catalyzed reaction between a substituted 2-trifluoroacetyl aniline (B41778) and a carbonyl compound, which proceeds through an aldol-type condensation followed by cyclization and dehydration. nih.gov
Alternative metal-free pathways include Brønsted acid-promoted reactions. One such strategy involves the reaction of α-diazo sulfonium (B1226848) salts with α-vinylanilines, which is proposed to proceed through a dicationic intermediate that undergoes sequential nucleophilic attack and cyclization to form the quinoline ring. mdpi.com For the specific introduction of fluorine, direct fluorination in acidic media is a viable, though sometimes unselective, method involving electrophilic substitution. acs.org The synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol has been demonstrated via the condensation of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid, a reaction analogous to the Conrad-Limpach synthesis, which could be adapted for the target molecule. rsc.org
Influence of Substituents on Reaction Regioselectivity and Pathway
The position and electronic nature of substituents on the aniline and quinoline rings exert profound control over reaction outcomes, dictating both the regioselectivity of substitution and the operative mechanistic pathway.
The electron-withdrawing trifluoromethyl group at the C-8 position significantly influences the electronic properties of the quinoline ring. This group deactivates the carbocyclic ring towards electrophilic attack and reduces the electron density at adjacent positions, which can affect the efficiency of subsequent catalytic reactions. For example, the CF₃ group at C-8 creates steric hindrance and electronic deactivation at the C-7 position, potentially leading to lower yields in cross-coupling reactions like Buchwald-Hartwig amination. iipseries.org Conversely, the presence of electron-withdrawing groups on the aniline precursor can enhance the reactivity in certain copper-catalyzed domino reactions for quinoline synthesis. du.ac.in
In the Friedländer synthesis, the regioselectivity of the annulation can be less pronounced compared to other cyclizations like the Fischer indole (B1671886) synthesis, sometimes leading to mixtures of linear and angular products depending on the substrates. The steric properties of substituents are also critical. In the acylation of purines, a bulky substituent at the N⁶-position can sterically shield the proximal N7 atom, thereby directing the reaction specifically to the N9 position. A similar principle applies to the quinoline ring, where the bulky CF₃ group at C-8 would sterically hinder reactions at the C-7 and peri C-1 positions.
The interplay between steric and electronic effects is summarized in the table below.
| Substituent/Position | Electronic Effect | Steric Effect | Impact on Reactivity/Regioselectivity |
| 8-CF₃ | Strong electron-withdrawing | Significant steric bulk | Deactivates ring for electrophilic attack; Hinders reactions at C-7. iipseries.org |
| 4-F | Inductive electron-withdrawing | Minimal steric bulk | Influences reactivity at C-4; can be a leaving group in nucleophilic aromatic substitution. |
| Electron-donating group on aniline precursor | Increases nucleophilicity | Varies | Can decrease reactivity in some catalyzed reactions. du.ac.in |
| Electron-withdrawing group on aniline precursor | Decreases nucleophilicity | Varies | Can increase reactivity in some catalyzed reactions. du.ac.in |
| Bulky group adjacent to reaction site | Varies | High | Can block access to the reaction center, forcing substitution at a less hindered site. |
Chemical Reactivity Descriptors and Active Site Prediction
Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Chemical reactivity descriptors derived from Density Functional Theory (DFT) help identify the most probable sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis is central to this prediction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap (ΔE) are key indicators of chemical reactivity and kinetic stability. A small energy gap generally implies higher reactivity. For quinoline derivatives, the distribution of HOMO and LUMO densities indicates the most likely sites for electrophilic and nucleophilic attack, respectively.
Fukui functions and molecular orbital coefficients are also used to quantify the reactivity of specific atoms within the molecule. These descriptors can predict the most nucleophilic site in a competitive reaction. For instance, in adenine (B156593) anions, calculations have shown that the N7 atom is inherently more nucleophilic than the N9 atom, although steric effects can override this preference. For this compound, the strong electron-withdrawing nature of both the 8-CF₃ and 4-F groups would significantly lower the energy of the LUMO, making the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the activating groups where the LUMO coefficients are large. The nitrogen atom, with its lone pair, remains a primary site of protonation and coordination to metal catalysts.
The table below outlines key reactivity descriptors and their implications.
| Descriptor | Definition | Predicted Impact on this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Lowered by electron-withdrawing F and CF₃ groups, indicating reduced propensity for oxidation/electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered by F and CF₃ groups, indicating increased susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Influences overall kinetic stability and spectral properties. |
| Fukui Functions (f⁻, f⁺) | Change in electron density upon adding/removing an electron | Predicts sites for nucleophilic (f⁺) and electrophilic (f⁻) attack. For this molecule, C-2 and C-4 would be likely sites for nucleophilic attack. |
| Electronic Chemical Potential (μ) | Tendency of electrons to escape from a system | Becomes more negative (lower) with electron-withdrawing groups, increasing the polar character of the molecule. |
Computational Chemistry and Theoretical Studies of 4 Fluoro 8 Trifluoromethyl Quinoline Derivatives
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational efficiency. researchgate.netuni-giessen.de It is extensively used to predict a wide array of molecular properties, from equilibrium geometries to electronic and spectroscopic characteristics. researchgate.net
A fundamental step in the computational analysis of 4-fluoro-8-(trifluoromethyl)quinoline (B6158805) derivatives is the optimization of their molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For quinoline derivatives, geometry optimizations are typically performed in the gas phase to understand the intrinsic properties of the molecule without solvent effects. nih.gov
These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structures can reveal important intramolecular interactions, such as hydrogen bonds, which can significantly influence the molecule's conformation and stability. nih.gov For instance, in related amino-substituted quinolines, the formation of intramolecular hydrogen bonds is a key factor in determining their biological profile by potentially masking sites that could interact with biological targets. nih.gov The stability conferred by these interactions can be further analyzed and quantified through methods like Natural Bond Orbital (NBO) analysis. nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net For quinoline derivatives, a variety of functionals and basis sets are benchmarked against experimental data to identify the most reliable combination. researchgate.net
The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most commonly employed functionals for these systems. researchgate.netnih.govnih.gov It is often paired with Pople-style basis sets, such as 6-31+G(d,p) or 6-311+G(2d), which include polarization and diffuse functions to accurately describe the electron distribution, especially in molecules with heteroatoms and potential for weak interactions. researchgate.netnih.gov Studies have demonstrated that for certain quinoline derivatives, the B3LYP functional combined with the 6-311+G(2d) basis set provides results in better agreement with experimental data compared to other combinations. researchgate.net The selection process involves comparing calculated parameters like bond lengths and vibrational frequencies with experimental values obtained from techniques like X-ray diffraction and FT-IR spectroscopy. researchgate.net
| Functional | Basis Set | Application Context |
| B3LYP | 6-31+G(d,p) | Geometry optimization and analysis of structural parameters and intramolecular bonds. nih.gov |
| B3LYP | 6-311+G(2d) | Benchmarked as a high-performing combination for calculating energies and spectra. researchgate.net |
| B3LYP | 6-31G(d,p) | Used for predicting absorption spectra and calculating reactivity descriptors. nih.govrsc.org |
| CAM-B3LYP | Varies | A long-range corrected functional used for TD-DFT calculations of electronic spectra. beilstein-journals.org |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, providing key insights into the electronic properties and reactivity of molecules. The focus is on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO and LUMO are the orbitals most involved in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. nih.gov The spatial distribution of these orbitals is crucial for understanding chemical behavior.
For quinoline-based structures, the HOMO is often distributed over the electron-rich parts of the molecule, such as the benzene (B151609) ring and nitrogen-containing ring, while the LUMO is typically located over the quinoline ring system, indicating its capacity to accept electrons. The presence of the electron-withdrawing trifluoromethyl group at the C8 position and the fluorine atom at the C4 position significantly influences the energy and distribution of these orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a significant descriptor of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov DFT calculations provide reliable predictions of these energy values, which are essential for assessing the potential of a molecule for applications in areas like organic electronics where the band gap is a critical parameter. researchgate.netnih.gov
| Parameter | Description | Typical Calculated Value (eV) for related quinolines |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | -1.5 to -2.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO; indicates kinetic stability and chemical reactivity. nih.gov | 3.4 to 4.5 nih.gov |
Chemical Reactivity Descriptors and Site Prediction
Furthermore, local reactivity descriptors are used to predict the most reactive sites within the molecule for different types of reactions. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov Red regions on the MEP map indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Fukui indices can also be computed to more quantitatively identify sites prone to electrophilic, nucleophilic, or radical attack. For quinoline derivatives, the nitrogen atom and specific carbon atoms on the rings are often identified as key reactive sites.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. nih.gov |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. nih.gov |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. nih.govnih.gov |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. nih.gov |
Investigation of Tautomerism (e.g., Quinolin-4-one Derivatives)researchgate.net
The phenomenon of tautomerism, the interconversion of constitutional isomers, is a critical aspect in the study of heterocyclic compounds like quinoline derivatives. For derivatives of this compound that can exist in a hydroxy form, specifically 4-hydroxy-8-(trifluoromethyl)quinoline, keto-enol tautomerism is of significant interest. This equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one) plays a crucial role in the chemical reactivity, physical properties, and biological activity of these molecules.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of tautomeric equilibria. emerginginvestigators.org These theoretical studies provide valuable insights into the relative stabilities of tautomers, the influence of substituents, and the role of the solvent environment.
General Principles of Tautomerism in Quinolin-4-one Derivatives
Theoretical investigations into the tautomerism of various 4-hydroxyquinoline (B1666331) derivatives have consistently shown that the keto form (the quinolin-4-one) is generally the more stable tautomer compared to the enol form (4-hydroxyquinoline). emerginginvestigators.org The preference for the keto tautomer is often attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) present in the enol form.
The stability of these tautomers can be quantified by calculating their relative energies. A lower energy value indicates a more stable form. The equilibrium is dynamic and can be influenced by several factors, including the electronic nature of substituents on the quinoline ring and the polarity of the solvent. emerginginvestigators.orgresearchgate.net
Influence of Substituents at the 8-Position
While specific computational studies on the tautomerism of 4-fluoro-8-(trifluoromethyl)quinolin-4-one were not found in a comprehensive literature search, studies on other 8-substituted 4-hydroxyquinolines provide valuable insights into the likely effects of the trifluoromethyl group. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the relative stabilities of tautomers for various derivatives. emerginginvestigators.org
For instance, studies on 4-hydroxyquinolines with electron-withdrawing groups (like -NO2) or electron-donating groups (like -OH) at different positions, including position 8, have been performed. These studies help in understanding how substituents modulate the electronic distribution within the molecule, thereby affecting the stability of the keto and enol forms. The trifluoromethyl (CF3) group is known for its strong electron-withdrawing nature, which can significantly influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thus shifting the tautomeric equilibrium. nih.gov
Solvent Effects on Tautomeric Equilibrium
The surrounding medium plays a significant role in the position of the tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents. Generally, polar solvents tend to stabilize the more polar tautomer. In the case of quinolin-4-ones, the keto form is typically more polar than the enol form, and thus its stability is often enhanced in polar solvents like water or dimethyl sulfoxide (B87167) (DMSO). nih.gov
Research on related compounds has shown that the energy difference between the tautomers, and therefore the equilibrium constant, can change significantly when moving from the gas phase to a solvent phase. emerginginvestigators.org
Detailed Research Findings for Analogous Compounds
To illustrate the outcomes of computational investigations on quinolin-4-one tautomerism, the following table presents theoretical data for various 8-substituted 4-hydroxyquinoline derivatives, calculated using DFT. These examples demonstrate the general trends observed in the study of this class of compounds.
| Compound Name | Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase |
| 4-Hydroxy-8-nitroquinoline | Enol | 2.5 |
| Keto | 0.0 | |
| 4-Hydroxy-8-chloroquinoline | Enol | 2.1 |
| Keto | 0.0 | |
| 4-Hydroxy-8-methylquinoline | Enol | 1.8 |
| Keto | 0.0 | |
| 4-Hydroxy-8-methoxyquinoline | Enol | 1.5 |
| Keto | 0.0 |
Note: The data presented is illustrative and based on general findings for substituted quinolin-4-ones. Specific values for this compound would require dedicated computational studies.
The data consistently shows the keto form as the more stable tautomer in the gas phase for these analogs. The magnitude of the energy difference is influenced by the electronic properties of the substituent at the 8-position.
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For AMTQ, ¹H and ¹³C NMR spectra have been recorded and analyzed.
¹H NMR: The proton NMR spectrum of AMTQ, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing and electron-donating groups attached to the quinoline (B57606) core.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The signals for the carbon atoms are spread over a wide chemical shift range, with the carbons attached to the nitrogen and the trifluoromethyl group showing characteristic shifts. For instance, in one study, the signal observed at 160.9 ppm was assigned to the C5 carbon attached to the methyl group. Similarly, signals at 159.8 ppm were assigned to the C2 and C4 carbons, with the C4 being bonded to the amino group.
¹⁹F NMR: While specific data for AMTQ is not detailed in the provided results, ¹⁹F NMR is crucial for compounds containing trifluoromethyl groups. It would show a singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the C8 position on the quinoline ring.
Table 1: Experimental and Theoretical NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ) in DMSO-d₆ Theoretical values calculated using DFT (B3LYP/cc-pVQZ level of theory)
| Atom | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |
| C2 | 159.8 | 160.6 |
| C4 | 159.8 | - |
| C5 | 160.9 | 172.4 |
Source: Adapted from research on 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The FT-IR spectrum of AMTQ shows characteristic bands for the N-H, C-H, C=C, C-N, and C-F bonds.
N-H Stretching: The amino group (-NH₂) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. For AMTQ, a strong band is observed at 3383 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are generally found in the 3000-3200 cm⁻¹ region.
N-H Bending: The deformation mode for the NH₂ group is observed around 1592 cm⁻¹.
C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic quinoline ring appear in the 1500-1650 cm⁻¹ range. For AMTQ, these have been assigned to bands at 1569 cm⁻¹, 1619 cm⁻¹, and 1638 cm⁻¹.
C-F Vibrations: The strong electron-withdrawing nature of fluorine results in intense C-F stretching bands. A band at 1117 cm⁻¹ in the FT-IR spectrum is attributed to a C-F stretching vibration. The symmetric and asymmetric stretching modes of the CF₃ group are predicted around 1140 cm⁻¹ and 1132 cm⁻¹, respectively.
Table 2: Selected FT-IR Vibrational Frequencies (cm⁻¹) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ)
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| N-H Stretching | 3383 |
| N-H Bending | 1592 |
| C=C Stretching | 1569, 1619, 1638 |
| C-F Stretching | 1117 |
Source: Data compiled from spectroscopic studies of AMTQ.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.
For trifluoromethylated quinoline derivatives, the absorption spectra typically show electronic transitions in the 250–500 nm region.
π → π* Transitions: Transitions observed in the ultraviolet range (typically below 350 nm) can be attributed to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic quinoline ring system.
n → π* Transitions: Transitions at longer wavelengths (above 350 nm) can be attributed to n → π* transitions. These involve the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π* anti-bonding orbital.
The specific absorption maxima and the molar absorptivity are influenced by the substituents on the quinoline ring and the solvent used.
Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct insight into the energies of molecular orbitals (MOs). While specific HeI/HeII photoelectron spectra for 4-Fluoro-8-(trifluoromethyl)quinoline (B6158805) were not found, studies on other trifluoromethyl-containing compounds show that PES is particularly useful for assigning ionizations from orbitals with significant fluorine atomic orbital character. HeII/HeI intensity comparisons help in identifying the "CF₃-group orbitals," indicating that the electronic structure of the CF₃ group often remains relatively consistent across different molecules.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
Modern computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in the analysis and interpretation of experimental spectroscopic data. By calculating theoretical spectra and molecular properties, a direct comparison with experimental results can be made, leading to more accurate assignments of spectral features.
For AMTQ, DFT calculations using the B3LYP functional have been employed to predict its structural, vibrational, and NMR properties.
Vibrational Spectra: Theoretical calculations of vibrational frequencies generally show good agreement with experimental FT-IR and Raman data, aiding in the precise assignment of complex vibrational modes, such as C-N stretching and various bending modes.
NMR Spectra: Calculated ¹H and ¹³C NMR chemical shifts also correlate well with experimental data, helping to confirm the assignment of signals in the experimental spectra.
Electronic Properties: Theoretical calculations are also used to determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and kinetic stability.
This correlative approach between experimental measurements and theoretical computations provides a comprehensive understanding of the structural and electronic properties of complex molecules like substituted quinolines.
Derivatization and Scaffold Engineering of 4 Fluoro 8 Trifluoromethyl Quinoline
Regioselective Functionalization and Substitution Strategies
The functionalization of the quinoline (B57606) ring is heavily influenced by the existing substituents, which direct the position of incoming groups. For halogenated quinolines, regioselectivity is a key consideration in synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is a primary site for nucleophilic aromatic substitution (SNAr). The C4 position in quinolines is inherently electrophilic, and this reactivity is further enhanced by the electron-withdrawing nature of the ring nitrogen and the trifluoromethyl group at C8. nih.govacs.org The fluorine atom acts as a good leaving group, allowing for its displacement by various nucleophiles. For instance, in related 4-chloroquinolines, the chlorine at C4 is readily displaced by amines to form 4-aminoquinoline (B48711) derivatives. mdpi.commdpi.com Similarly, the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) can undergo nucleophilic substitution, indicating the reactivity of the C4 position. ossila.com In perfluorophenyl-substituted quinolines, the para-fluorine is selectively substituted by nucleophiles like phenols, a strategy that can be applied to modify polymers. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions: While the C4-F bond is susceptible to SNAr, other positions on the quinoline scaffold can be functionalized using metal-catalyzed reactions. For related halogenated quinolines, such as 6-bromo-4-chloro-8-(trifluoromethyl)quinoline, palladium-catalyzed reactions like Suzuki-Miyaura coupling occur selectively at the more reactive C-Br bond over the C-Cl bond. This highlights a common strategy where different halogens are used as orthogonal synthetic handles.
C-H Activation/Functionalization: Direct C-H functionalization represents an atom-economical approach to modify the quinoline scaffold. mdpi.comnih.gov For the 8-aminoquinoline (B160924) scaffold, palladium-catalyzed C-H functionalization at the C5 position has been demonstrated for trifluoromethylselenolation. researchgate.net Depending on the directing group and reaction conditions, regioselective functionalization can be achieved at various positions of the quinoline ring system. nih.govresearchgate.net Metalation with specific reagents like lithium-magnesium or lithium-zinc amides can direct functionalization to the C2 or C8 positions of chloro-substituted quinolines. researchgate.net
Table 1: Regioselectivity in Functionalization of Substituted Quinolines This table summarizes regioselective strategies based on principles observed in related quinoline systems.
| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| C4 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substitution of Fluorine | mdpi.commdpi.com |
| C2 or C8 | Directed Metalation | Lithium-zinc/magnesium amides | Functionalization with electrophiles | researchgate.net |
| C5 | C-H Functionalization (with directing group) | Pd-catalysis, RfSeCl | Fluoroalkylselenolation | researchgate.net |
Influence of Fluorine and Trifluoromethyl Substituents on Electronic Properties and Reactivity
The fluorine (F) and trifluoromethyl (CF₃) groups are powerful modulators of a molecule's properties due to their distinct electronic characteristics.
Electronic Effects: Both the C4-fluoro and C8-trifluoromethyl groups are strongly electron-withdrawing. The trifluoromethyl group, in particular, significantly decreases the electron density of the entire aromatic system through a combination of strong negative inductive (-I) and hyperconjugative effects. This general electron deficiency enhances the susceptibility of the quinoline ring, especially the pyridinone part, to nucleophilic attack. nih.govnih.gov The C4 position is rendered highly electrophilic, facilitating SNAr reactions. nih.govacs.org DFT calculations on protonated quinoline derivatives show that the C4 position has the largest contribution to the Lowest Unoccupied Molecular Orbital (LUMO), confirming its high reactivity toward nucleophiles. acs.org
Influence on Reactivity:
Nucleophilic Attack: The primary effect of these substituents is the activation of the C4 position towards nucleophilic attack, making the C4-F bond a key site for derivatization. nih.gov
Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. rsc.org This is a critical feature in drug design.
Lipophilicity: The CF₃ group significantly increases the lipophilicity (LogP) of the molecule. rsc.org This property can enhance membrane permeability and bioavailability, although excessive lipophilicity can also be detrimental.
Acidity/Basicity: The electron-withdrawing nature of the F and CF₃ groups reduces the basicity of the quinoline nitrogen atom compared to the unsubstituted parent compound.
| Basicity of Ring N | Decreases basicity | Decreases basicity | Significantly reduced basicity | nih.gov |
Rational Design Principles for Modulating Molecular Properties for Research Applications
The 4-fluoro-8-(trifluoromethyl)quinoline (B6158805) scaffold is a "privileged structure" that serves as a foundation for the rational design of molecules with specific functions, particularly in drug discovery. nih.govmdpi.comnih.gov Design principles focus on leveraging the inherent properties of the scaffold while introducing new functionalities to optimize interactions with biological targets.
Bioisosteric Replacement: The fluorine atom and trifluoromethyl group are often used as bioisosteres for hydrogen atoms or methyl groups, respectively. This substitution can drastically alter electronic properties, conformation, and metabolic fate, often leading to improved potency and pharmacokinetic profiles. rsc.orgresearchgate.net
Modulating Physicochemical Properties:
Solubility and Permeability: The lipophilic CF₃ group can be balanced by introducing polar functional groups at other positions (e.g., via substitution at C4) to achieve the optimal balance of solubility and membrane permeability required for bioavailability. researchgate.net
Target Binding: The F and CF₃ groups can participate in specific non-covalent interactions with biological targets, such as hydrogen bonds (with fluorine) or other dipole-dipole interactions, which can be exploited to enhance binding affinity. nih.govresearchgate.net Computational studies have shown that fluorinated quinolines can stably bind to electronegative pockets in proteins. nih.gov
Structure-Activity Relationship (SAR) Studies: The C4 position is a prime location for introducing diverse substituents to probe the structure-activity landscape. By replacing the fluorine with various amines, ethers, or other groups, chemists can systematically explore how changes in size, electronics, and hydrogen-bonding capacity affect biological activity. researchgate.net This systematic modification is a cornerstone of rational drug design. nih.govnih.gov
Synthetic Utility in Generating Diverse Compound Libraries for Academic Screening
The chemical reactivity of this compound makes it an exceptionally useful building block for generating diverse compound libraries for high-throughput screening in academic and industrial research. nih.govresearchgate.net
Library Synthesis via SNAr: The predictable and often high-yielding SNAr reaction at the C4 position allows for the parallel synthesis of a large number of analogues. mdpi.com By reacting the parent scaffold with a library of commercially available amines, alcohols, or thiols, a wide array of derivatives can be produced efficiently. This approach was used to create libraries of 4-amino-7-chloroquinoline derivatives, which demonstrated potent biological activities. mdpi.com
Scaffold Decoration: Beyond the C4 position, other synthetic handles can be introduced or existing C-H bonds can be functionalized to "decorate" the scaffold. researchgate.net This allows for the creation of multi-dimensional libraries where diversity is introduced at several points on the quinoline core. The synthesis of novel iodo-quinoline derivatives via the Doebner reaction showcases how different synthetic pathways can be employed to generate libraries of functionalized quinolines. nih.gov
The resulting libraries of quinoline derivatives are frequently screened for a wide range of biological activities, including anticancer, antimalarial, and antifungal properties, reflecting the versatility of the quinoline scaffold in drug discovery. nih.govnih.govmdpi.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline |
| 4-Chloroquinolines |
| 4-Aminoquinolines |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline |
| 8-Aminoquinoline |
| Perfluorophenyl-substituted quinolines |
| Iodo-quinoline derivatives |
Advanced Research Applications and Future Directions in Fluorinated Quinoline Chemistry
Quinoline (B57606) Scaffold in Chemical Biology Research Design
The quinoline framework is a versatile and highly attractive structure for research and development, noted for its synthetic adaptability and its core presence in compounds used for drug discovery and advanced functional materials. nih.gov The nitrogen atom within the ring is a key feature, often serving as a site for monitoring molecular interactions through changes in fluorescence. nih.gov
The development of small-molecule fluorescent probes is a cornerstone of chemical biology, providing indispensable tools for imaging and sensing in biological systems. nih.govacs.org The quinoline scaffold is particularly well-suited for this purpose, offering a modular framework for the rational design of probes with tunable photophysical properties. nih.govacs.org Researchers have developed highly adaptable quinoline-based probes with three key domains that can be engineered for specific applications: one for compound polarization, a second for tuning photophysical properties, and a third for introducing structural diversity. nih.govacs.org
Further research has produced quinoline-pyrene probes synthesized in a one-step fashion for sensing intracellular pH, specifically targeting the acidic environment of lysosomes. nih.gov These probes demonstrate excellent selectivity and reversible emission behavior, highlighting the scaffold's utility in creating sophisticated research tools. nih.gov The development of methods for direct C–H fluorination of quinolines further expands the synthetic toolbox, allowing for the late-stage functionalization of complex molecules and the creation of novel probes. acs.org
Table 1: Examples of Quinoline-Based Probe Synthesis Strategies
| Probe Type | Synthesis Strategy | Key Features | Application |
|---|---|---|---|
| Modular Quinoline Dyes | Two-step synthesis: 1) One-pot cyclocondensation/chlorination, 2) Regioselective Suzuki-Miyaura cross-coupling. nih.gov | Highly modular design, high-yield synthesis (up to 95%). nih.govacs.org | Live-cell imaging, intracellular pH sensing. nih.govacs.org |
| Quinoline-Pyrene Probes | One-step oxonium-ion-triggered alkyne carboamination sequence. nih.gov | Ratiometric fluorescence, reversible emission, high selectivity. nih.gov | Targeting and sensing lysosomal pH. nih.gov |
| Quinoline-Fused Quinazolinones | One-pot reaction using p-toluene sulfonic acid as a promoter. nih.gov | Forms both quinoline and quinazolinone rings simultaneously, fluorescent properties. nih.gov | Evaluation of photophysical properties. nih.gov |
Understanding the structure-activity relationship (SAR) is fundamental to designing molecules with desired functions. In the context of fluorinated quinolines, SAR studies are crucial for optimizing their properties for various research applications. A common approach involves synthesizing a series of analogs where specific positions on the quinoline ring are systematically modified, followed by testing their activity. nih.govmdpi.com
For example, a series of novel fluorinated quinoline analogs were synthesized using 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) as a key intermediate. nih.govmdpi.com This intermediate was esterified with various substituted benzoic acids to produce a library of compounds. nih.govmdpi.com The antifungal activity of these compounds was then tested against several phytopathogenic fungi. nih.govmdpi.com The results showed that specific substitutions significantly influenced the activity; for instance, compounds with a 4-(tert-butyl)benzoate (2b) or a 4-(trifluoromethyl)benzoate (2k) group exhibited potent activity (>80%) against S. sclerotiorum. nih.govmdpi.com
Computational studies complement these experimental approaches. High-throughput virtual screening and molecular dynamics (MD) simulations have been used to investigate fluorine-based quinolines as potential inhibitors for viral proteins. nih.govosti.gov These studies revealed that fluorinated compounds can exhibit enhanced binding affinity, partly due to increased lipophilicity and altered basicity. osti.gov For instance, a computational study identified that the compound 3-[3-(Trifluoromethyl)phenyl]quinoline could bind effectively to key proteins involved in viral assembly. nih.govosti.gov Such in-silico analyses provide valuable insights into the molecular interactions that govern activity, guiding the design of more potent and selective compounds. nih.govosti.gov
Table 2: Selected Data from an Antifungal SAR Study of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs
| Compound ID | R-Group on Benzoate | Inhibition (%) against S. sclerotiorum at 50 µg/mL |
|---|---|---|
| 2b | 4-tert-butyl | >80 |
| 2e | 2,4-dichloro | >80 |
| 2f | 2-fluoro | >80 |
| 2g | 3-fluoro | 80.8 (against R. solani) |
| 2k | 4-(trifluoromethyl) | >80 |
| 2n | 4-nitro | >80 |
Data sourced from Molecules (2023). nih.govmdpi.com
Fluorinated quinolines, including 4-Fluoro-8-(trifluoromethyl)quinoline (B6158805), serve as valuable building blocks or synthons for constructing more complex molecular structures. Their unique electronic properties make them key components in multi-component reactions (MCRs), which allow for the rapid assembly of intricate molecules from simple precursors. mdpi.com
One notable example is the use of a 4-amino-7-chloroquinoline fragment in a one-pot reaction to synthesize new fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This methodology combines an Ugi-Zhu three-component reaction with a subsequent cascade sequence, utilizing fluorinated aldehydes as one of the inputs. mdpi.com The process is efficient, achieving yields of 50–77% and demonstrating high atom economy. mdpi.com The quinoline moiety is integral to the final structure, which incorporates multiple heterocyclic systems. mdpi.com
The synthesis of fluorinated quinoline intermediates is a critical first step in these processes. For example, 8-fluoro-2,3-dimethylquinolin-4-ol was prepared by reacting 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid. nih.govmdpi.com This intermediate then serves as the foundation for creating a diverse library of ester derivatives. nih.govmdpi.com Similarly, the development of direct C-H fluorination techniques provides a powerful method for generating functionalized quinolines that can be used in subsequent synthetic steps. acs.org These fluorinated quinoline building blocks are thus essential for accessing novel and complex chemical scaffolds for further investigation. mdpi.comresearchgate.net
Applications in Materials Science
The unique properties imparted by fluorine and the quinoline structure extend their utility beyond biology and into the realm of materials science. These compounds are being explored for the creation of advanced polymers and functional coatings.
Fluorinated quinolines are being investigated as components in the synthesis of advanced polymers. The incorporation of such moieties can lead to materials with desirable characteristics, such as semiconducting properties. mdpi.com For example, a semiconducting polymer has been developed based on a perfluorophenyl quinoline monomer. mdpi.com A key feature of this work is the ability to perform post-polymerization modification through nucleophilic aromatic substitution, where the para-fluorine on the perfluorophenyl group is replaced by a functional molecule. mdpi.com This strategy was successfully used to attach a perylene (B46583) diimide (PDI) unit, a well-known organic semiconductor, to the polymer backbone. mdpi.com This demonstrates how the fluorinated quinoline structure can serve as a reactive handle for tailoring the properties of the final polymer material. mdpi.com
The broader field of fluoropolymer chemistry provides context for this research, with studies focusing on the kinetics of free-radical polymerization of fluorinated monomers like vinylidene fluoride (B91410) (VDF) and hexafluoropropylene (HFP). nih.gov Computational methods such as Density Functional Theory (DFT) are used to model these polymerization reactions and predict the properties of the resulting materials. nih.gov
The application of fluorinated compounds in electronics is well-established, particularly in the area of protective coatings. kanto-kasei.co.jp Fluorinated coatings are used to impart moisture prevention, waterproofing, water repellency, and antifouling properties to electronic components such as printed circuit boards (PCBs) and integrated circuits (ICs). kanto-kasei.co.jp These coatings form microscale films that can block moisture and prevent short-circuiting, significantly extending the life and reliability of electronic devices. kanto-kasei.co.jp
The semiconducting polymers derived from fluorinated quinolines have direct relevance to advanced electronic devices. mdpi.com The ability to create and modify these polymers opens pathways for their use in transistors, sensors, and other electronic components. Furthermore, research into highly transparent, cross-linked fluorinated polysiloxane coatings demonstrates the ongoing innovation in this area. awsensors.com These materials are designed to resist chemical agents and possess liquid-like properties that allow contaminants to slide off, which could have applications in protecting sensitive electronic equipment. awsensors.com
Emerging Trends and Future Directions in Fluorinated Quinoline Research
Future progress in the chemistry of fluorinated quinolines like this compound hinges on overcoming existing challenges in synthesis and discovery. The emerging trends point towards a multidisciplinary approach, combining advanced synthetic methods with powerful computational tools to accelerate innovation.
The synthesis of the quinoline core has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govnih.govijpsjournal.com However, many of these methods suffer from significant drawbacks, including the need for harsh reaction conditions (e.g., high temperatures, strong acids), the use of hazardous reagents, long reaction times, and the generation of substantial chemical waste. nih.gov These factors not only pose environmental, health, and safety risks but also impact economic viability. nih.gov
In response, a major focus of modern organic chemistry is the development of "green" and sustainable synthetic protocols. nih.govijpsjournal.comresearchgate.net This paradigm shift is evident in the evolution of quinoline synthesis, where researchers are actively developing methods that are more efficient and environmentally benign. Key advancements include:
Nanocatalysis : The use of nanocatalysts is a prominent trend, offering high efficiency and the ability to conduct reactions under solvent-free conditions. nih.gov For instance, zinc oxide supported on carbon nanotubes (ZnO/CNT) and various nickel-based nanoparticles have been successfully employed as recyclable, solid acid catalysts for the Friedländer annulation to produce quinolines in moderate to excellent yields. nih.gov These catalysts provide large surface areas and active Lewis acid sites that facilitate the crucial condensation and cyclization steps. nih.govresearchgate.net
Novel Catalytic Systems : Beyond nanocatalysts, other novel systems are being explored. Neodymium(III) nitrate (B79036) hexahydrate has been demonstrated as a highly efficient catalyst for the Friedländer synthesis, enabling the reaction to proceed rapidly at room temperature in ethanol, a relatively green solvent. organic-chemistry.org This approach offers operational simplicity and avoids the high temperatures required in traditional methods. organic-chemistry.org
Alternative Energy Sources : Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. rsc.org These methods often align with green chemistry principles by reducing energy consumption and allowing for the use of eco-friendly solvents like aqueous ethanol. rsc.org
One-Pot Procedures : Processes that combine multiple synthetic steps into a single operation, known as one-pot or tandem reactions, are highly sought after for their efficiency. A process for preparing 4-chloro-8-(trifluoromethyl)quinoline (B154864) from β-(o-trifluoromethylanilino)-propanoic acid showcases a direct, high-yield (around 80%) route that is significantly more efficient than older multi-step methods. google.com
Table 1: Comparison of Traditional vs. Modern Synthetic Methodologies for Quinolines
| Feature | Traditional Methods (e.g., Skraup, Classic Friedländer) | Modern Sustainable Methods |
|---|---|---|
| Catalyst | Strong acids (e.g., H₂SO₄), bases (e.g., NaOH), or no catalyst | Nanocatalysts (ZnO/CNT), Lewis acids (Nd(NO₃)₃·6H₂O), solid acids (Zeolites) nih.govresearchgate.netorganic-chemistry.org |
| Conditions | High temperatures, often harsh and energy-intensive nih.gov | Room temperature or moderate heating, microwave irradiation organic-chemistry.orgrsc.org |
| Solvents | Often requires hazardous organic solvents | Ethanol, water, or solvent-free conditions nih.govorganic-chemistry.org |
| Efficiency | Longer reaction times, often lower yields, difficult work-up nih.gov | Short reaction times, high yields, easy catalyst recovery and reuse nih.govresearchgate.net |
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, fundamentally changing how new molecules are discovered and synthesized. chemcopilot.comrjptonline.org By learning from vast datasets of known chemical reactions, AI models can identify complex patterns and make predictions about new, unseen transformations with remarkable accuracy. chemcopilot.com This data-driven approach moves beyond human intuition and resource-intensive trial-and-error experimentation. chemcopilot.com
For complex molecules like this compound, these computational tools offer several advantages:
Accelerated Compound Design : ML models can screen virtual libraries of millions of compounds to identify candidates with specific desired properties, such as enhanced biological activity or metabolic stability. This helps prioritize synthetic efforts on the most promising molecules.
Forward Reaction Prediction : A primary application of AI is predicting the outcome of a chemical reaction. chemcopilot.com Models, often based on deep learning architectures like transformers, can take reactants and reagents as input (typically as SMILES strings or graph representations) and predict the most likely product structure. nih.gov This capability can prevent chemists from pursuing unviable synthetic routes and can help identify potential side reactions or byproducts. chemcopilot.com
Retrosynthetic Pathway Planning : Advanced AI systems can perform retrosynthesis, breaking down a complex target molecule into simpler, commercially available starting materials. nih.gov By combining transformer-based models with hyper-graph exploration strategies, these tools can suggest complete multi-step synthetic pathways, including the necessary reagents and catalysts for each step. nih.gov
Reaction Condition and Yield Optimization : Beyond just predicting products, some ML models are being developed to suggest optimal reaction conditions (temperature, solvent, etc.) or even to predict the final reaction yield. rjptonline.org This helps chemists design more efficient and successful experiments from the outset.
Enhanced Mechanistic Understanding : New AI approaches, such as those using contrastive learning, are being developed to predict reaction mechanisms at the level of elementary steps (i.e., the movement of electrons). neurips.cc This provides deeper, more interpretable insights into how a reaction proceeds, which is particularly valuable for novel or poorly understood chemical systems. neurips.cc
Table 2: Applications of AI/ML Models in Fluorinated Quinoline Chemistry
| AI/ML Application | Description | Example Model/Approach |
|---|---|---|
| Reaction Outcome Prediction | Predicts the final product(s) given a set of reactants and reagents. | Deep learning models trained on large databases like USPTO. chemcopilot.com |
| Retrosynthetic Analysis | Proposes a multi-step synthesis pathway for a target molecule. | Molecular Transformer architectures combined with hyper-graph search. nih.gov |
| Reaction Yield Prediction | Estimates the percentage yield of a reaction before it is run in the lab. | Models using reaction fingerprints (rxnfp) to encode the transformation. rjptonline.org |
| Mechanistic Pathway Analysis | Identifies the most likely sequence of elementary steps in a reaction. | Contrastive learning models (e.g., RMechRP) for predicting radical pathways. neurips.cc |
While established methods are crucial for building the quinoline core, a significant frontier in fluorine chemistry is the exploration of novel reactions that functionalize the molecule in new ways. The unique electronic properties of the fluorine and trifluoromethyl groups can be leveraged to achieve transformations that are not possible with other substituents. This involves developing reactions with high selectivity—the ability to target a specific atom or position within the molecule.
Key areas of exploration include:
Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atom on a quinoline ring can be a site for nucleophilic substitution. Research has shown that in 3-fluoro-4-(trifluoromethyl)quinolines, the fluorine at the C-3 position can be selectively displaced by various nucleophiles to create a range of 3-substituted quinolines. figshare.com This pathway provides a modular approach to diversifying the quinoline scaffold.
Defluorinative Functionalization : The trifluoromethyl (CF₃) group, often considered highly stable, can be used as a reactive handle for constructing new chemical bonds. This "defluorinative" chemistry is an emerging and powerful strategy. nih.govnih.govrsc.org A striking example is the reaction of a 4-(trifluoromethyl)quinoline (B1586426) derivative with hydrazine, which results in a defluorinative cyclization to form a novel pyrazolo[3,4-c]quinoline heterocyclic system. figshare.com This transformation opens the door to entirely new families of fused-ring compounds that would be difficult to access otherwise.
Regioselective C-H Functionalization : One of the ultimate goals in synthetic chemistry is the ability to directly convert a carbon-hydrogen (C-H) bond into a new functional group, bypassing the need for pre-functionalized starting materials. The development of methods for the regioselective trifluoromethylation of (hetero)aromatic compounds is highly desirable for creating specific isomers of drug candidates and functional materials. nih.gov Achieving such control on a complex scaffold like this compound remains a significant but important challenge.
Novel Annulation Reactions : Annulation, or ring-forming, reactions are fundamental to building complex heterocyclic systems. Research into the reactions of quinoline-based sulfenyl halides with various vinyl compounds has led to the regioselective synthesis of novel thiazino-quinolinium derivatives. nih.gov Exploring how the fluorine and trifluoromethyl substituents on the quinoline core influence the regiochemistry of such annulations is a promising area for future investigation. nih.gov
Table 3: Examples of Underexplored and Selective Reactions in Fluorinated Quinoline Chemistry
| Reaction Type | Starting Material Moiety | Reagent(s) | Product Moiety | Significance |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Fluoro-4-(trifluoromethyl)quinoline figshare.com | Nucleophiles (e.g., amines, alkoxides) | 3-Substituted-4-(trifluoromethyl)quinoline | Modular diversification of the quinoline core at the C-3 position. |
| Defluorinative Cyclization | 4-(Trifluoromethyl)quinoline figshare.com | Hydrazine | Pyrazolo[3,4-c]quinoline | Uses the CF₃ group as a reactive site to build a new fused heterocyclic ring. |
| Regioselective Annulation | 8-Quinolinesulfenyl halide nih.gov | Vinyl ethers, Phenyl vinyl sulfide | nih.govresearchgate.netThiazino[2,3,4-ij]quinolin-4-ium | Controlled formation of new rings with specific atom connectivity (regioselectivity). |
| C-H Trifluoromethylation | (Hetero)aromatic compound nih.gov | Trifluoromethylating agents | C-H bond replaced by CF₃ group | Direct functionalization of the molecular backbone without pre-activation. |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4-fluoro-8-(trifluoromethyl)quinoline, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Fluorinated quinolines are typically synthesized via cyclization reactions (e.g., Gould-Jacobs or Friedländer syntheses) or halogenation of preformed quinoline scaffolds. The trifluoromethyl group at the 8-position often requires regioselective electrophilic substitution or transition metal-catalyzed cross-coupling. Substituent effects are critical: electron-withdrawing groups (e.g., -CF₃) can deactivate the quinoline ring, necessitating harsher conditions (e.g., microwave-assisted synthesis) to improve yields . For example, KF·2H₂O under microwave irradiation has been used to introduce fluorine at the 4-position .
Q. How can crystallographic techniques validate the structural integrity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for structural confirmation. Challenges include resolving fluorine atoms due to their low electron density. High-resolution data (≤ 0.8 Å) and twinning corrections may be required, especially for trifluoromethyl groups, which exhibit rotational disorder . Refinement protocols should account for anisotropic displacement parameters for fluorine atoms.
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity and electronic properties of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic effects, such as the electron-deficient nature of the trifluoromethyl group and its impact on π-π stacking. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets (e.g., bacterial DNA gyrase). Pharmacophore mapping identifies critical interactions, such as hydrogen bonding via the 4-fluoro group and hydrophobic interactions with -CF₃ .
Q. How do structural modifications at the 4- and 8-positions affect the antimicrobial activity of quinoline derivatives?
- Methodological Answer : Systematic SAR studies reveal that:
- 4-Fluoro substitution : Enhances DNA intercalation by increasing electrophilicity.
- 8-Trifluoromethyl group : Improves membrane permeability and resistance to metabolic degradation.
For example, derivatives with these substituents show MIC values ≤ 1 µg/mL against S. aureus and E. coli, outperforming non-fluorinated analogs. Activity drops when -CF₃ is replaced with -CH₃ due to reduced lipophilicity .
Q. What analytical challenges arise in quantifying this compound metabolites in pharmacokinetic studies?
- Methodological Answer : LC-MS/MS with deuterated internal standards is preferred. Key challenges include:
- Ion suppression from fluorine’s electronegativity, requiring optimized mobile phases (e.g., 0.1% formic acid in acetonitrile).
- Metabolite identification : Phase I metabolites (e.g., hydroxylated derivatives) can be detected using high-resolution Orbitrap MS. Stability studies in plasma should account for hydrolytic degradation at acidic pH .
Data Contradiction Analysis
Q. How can conflicting reports on the cytotoxicity of this compound derivatives be reconciled?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, exposure time). For example:
- Contradiction : IC₅₀ values range from 5 µM (HeLa cells) to >50 µM (HEK293).
- Resolution : Normalize data to cell viability controls and validate via orthogonal assays (e.g., Annexin V/PI staining vs. MTT). Consider off-target effects; the -CF₃ group may inhibit cytochrome P450 enzymes in certain cell types, skewing results .
Experimental Design Considerations
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., -NH₂ at C4) to control fluorination.
- Byproduct suppression : Additives like CuI or Pd(OAc)₂ improve trifluoromethylation yields in Suzuki-Miyaura couplings.
- Purification : Reverse-phase HPLC (C18 column) resolves isomers, particularly for derivatives with multiple halogen substituents .
Advanced Mechanistic Studies
Q. How does the trifluoromethyl group influence the photooxidative stability of this compound?
- Methodological Answer : Accelerated UV stability testing (ICH Q1B guidelines) shows that -CF₃ reduces photooxidation by stabilizing the excited state via electron withdrawal. Quantum yield measurements (Φdeg ≈ 0.02) confirm slower degradation compared to -CH₃ analogs. ESR spectroscopy detects reduced radical formation under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
